4-Hydroxy-3-methylnon-2-enenitrile

Description

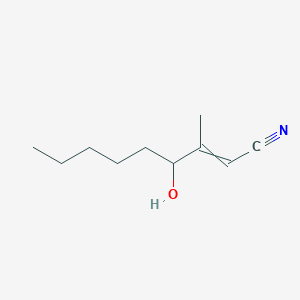

4-Hydroxy-3-methylnon-2-enenitrile is a nitrile-containing organic compound characterized by a nine-carbon chain with a hydroxyl (-OH) group at the 4th position, a methyl (-CH₃) group at the 3rd position, and a conjugated double bond at the 2-en position. The nitrile (-C≡N) group at the terminal end confers reactivity typical of nitriles, such as participation in nucleophilic additions or reductions.

Properties

CAS No. |

81156-41-4 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

4-hydroxy-3-methylnon-2-enenitrile |

InChI |

InChI=1S/C10H17NO/c1-3-4-5-6-10(12)9(2)7-8-11/h7,10,12H,3-6H2,1-2H3 |

InChI Key |

LGWOQDYAHRSHGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(=CC#N)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-methylnon-2-enenitrile can be synthesized through several methods:

-

From Aldehydes and Ketones: : One common method involves the addition of hydrogen cyanide to aldehydes or ketones, resulting in the formation of hydroxynitriles. For example, the reaction of an appropriate aldehyde with hydrogen cyanide under controlled conditions can yield this compound .

-

From Halogenoalkanes: : Another method involves the substitution of halogenoalkanes with cyanide ions. Heating the halogenoalkane with sodium or potassium cyanide in ethanol can produce the desired nitrile .

-

From Amides: : Dehydration of amides using phosphorus (V) oxide can also yield nitriles. This method involves heating the amide with the dehydrating agent and collecting the nitrile by distillation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylnon-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed for reduction.

Substitution: Sodium cyanide or potassium cyanide in ethanol are common reagents for substitution reactions.

Major Products

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Primary amines.

Substitution: Various nitrile derivatives.

Scientific Research Applications

4-Hydroxy-3-methylnon-2-enenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylnon-2-enenitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 4-Hydroxy-3-methylnon-2-enenitrile, particularly nitrile groups and substituted hydrocarbon chains or aromatic systems:

2-((4-Ethylphenoxy)methyl)benzonitrile ()

- Structure: Aromatic benzonitrile core with a (4-ethylphenoxy)methyl substituent.

- Key Features: Nitrile group attached to a benzene ring. Ether (-O-) linkage and ethylphenoxy side chain.

- Comparison: Unlike this compound, this compound lacks hydroxyl and alkene groups but includes an aromatic system, which may enhance stability and reduce solubility in polar solvents.

[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile ()

- Structure: Complex polycyclic system with dual nitrile groups, aromatic rings, and alkylamino chains.

- Key Features: Multiple nitrile and dicyanovinyl groups. Extended alkyl chain with tertiary amines.

- The target compound’s simpler structure lacks such multifunctionality.

Physical and Chemical Properties

Hypothetical comparisons based on structural analogs (see Table 1):

Table 1: Comparative Properties of Nitrile Derivatives

Notes:

- The hydroxyl group in this compound likely improves solubility in polar solvents (e.g., ethanol) compared to purely aromatic nitriles .

- The conjugated double bond in the target compound may facilitate reactions like Diels-Alder cycloadditions, absent in saturated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.